Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate ester group and an amide linkage with a 3-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}benzoate typically involves the esterification of 2-aminobenzoic acid with methyl alcohol, followed by the acylation of the resulting ester with 3-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Hydrolysis: 2-aminobenzoic acid and 3-ethoxyphenol.
Reduction: 2-{[(3-ethoxyphenyl)carbonyl]amino}benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}benzoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with anti-inflammatory or analgesic properties.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical properties.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}benzoate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in inflammation or pain pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}benzoate
- Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}benzoate
- Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}benzoate
Uniqueness
This compound is unique due to the presence of the 3-ethoxyphenyl group, which can influence its reactivity and interactions with biological targets. This structural feature can provide distinct pharmacological or material properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[(3-ethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-22-13-8-6-7-12(11-13)16(19)18-15-10-5-4-9-14(15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMCCWPCTKWJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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